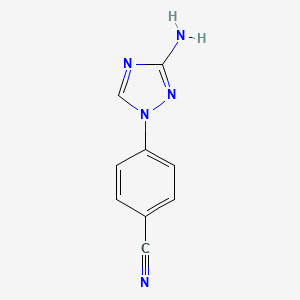
4-chloro-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer and Antitumor Activity
Quinazoline derivatives, including those similar to 4-chloro-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide, have been identified for their potent anticancer properties. Studies have synthesized novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, demonstrating significant in vitro antitumor activity against various cancer cell lines. These compounds exhibited higher potency than Doxorubicin, a reference drug, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010). Furthermore, certain derivatives have shown selective inhibition of human carbonic anhydrases IX and XII, enzymes implicated in tumor growth and metastasis, indicating a promising route for targeted cancer therapy (El-Azab et al., 2020).
Radiosensitizing Activity
Research has explored the radiosensitizing potential of halogenated quinazoline-sulfonamide conjugates, which selectively inhibit carbonic anhydrases IX and XII. These enzymes are overexpressed in hypoxic tumors, making them viable targets for radiosensitization. Compounds with these structural features have demonstrated the ability to enhance the efficacy of radiotherapy, providing a basis for the development of novel radiosensitizing agents (Ghorab et al., 2021).
Antimicrobial Activity
The synthesis of quinazolinone–sulfonamide linked hybrid heterocyclic entities has yielded compounds with notable in vitro antimicrobial activity. These studies have revealed that the incorporation of sulfonamide moieties into quinazoline derivatives can significantly enhance their efficacy against various bacterial and fungal strains, offering new avenues for antimicrobial drug development (Vanparia et al., 2013).
Enzyme Inhibition for Disease Management
Quinazoline derivatives have been investigated for their inhibitory effects on human carbonic anhydrases, with implications for treating a range of diseases. These enzymes regulate pH and ion transport, playing crucial roles in various physiological processes. By selectively targeting specific isoforms of carbonic anhydrases, these compounds offer therapeutic potential for conditions such as glaucoma, epilepsy, and cancer, highlighting the versatility of this compound derivatives in medical research (Bruno et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound prevents bacteria from producing necessary nucleotides, thereby halting DNA synthesis and bacterial replication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, the compound prevents bacteria from replicating their DNA, effectively halting their growth .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the antibacterial action of sulfonamides is known to be inhibited by pus . Additionally, the compound’s action may be affected by the presence of other substances that compete for binding to dihydropteroate synthetase .
Propriétés
IUPAC Name |
4-chloro-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-10-12-16(13-11-14)28(26,27)23-19-17-8-4-5-9-18(17)22-20(25)24(19)15-6-2-1-3-7-15/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBKZCRCTURSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2851379.png)
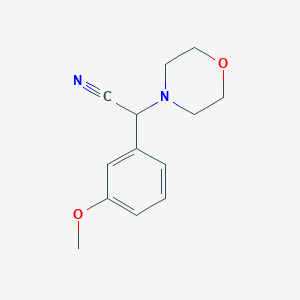
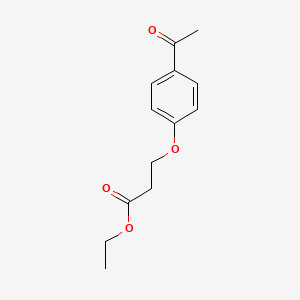
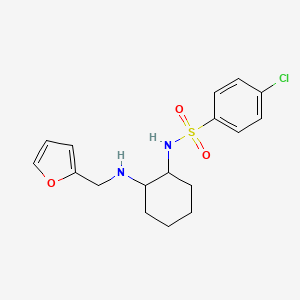
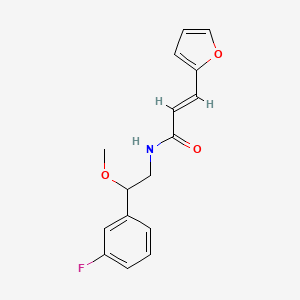
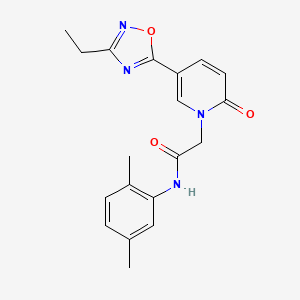

![4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine](/img/structure/B2851388.png)
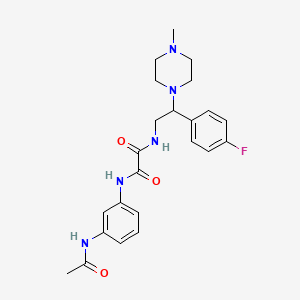
![Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2851393.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851394.png)
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2851395.png)
